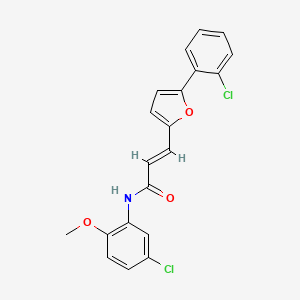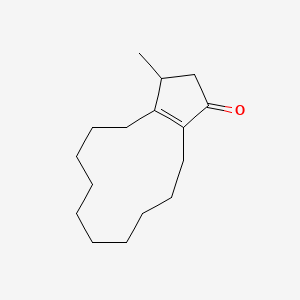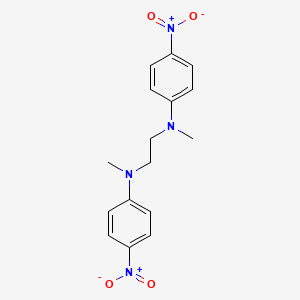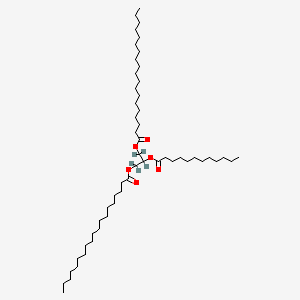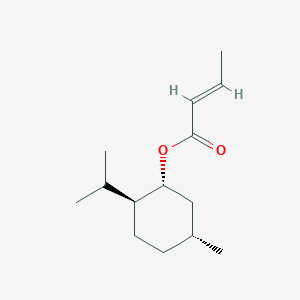
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is a chemical compound that belongs to the class of esters. This compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. The structure of this compound includes a cyclohexane ring with isopropyl and methyl groups, making it a chiral molecule with specific stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate typically involves the esterification of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol) with (2E)-2-butenoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol+(2E)-2-butenoic acid→(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoic acid.
Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and butanol.
Substitution: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoamide.
Applications De Recherche Scientifique
Chemistry
This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
This compound has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. Its chiral nature allows for the exploration of enantioselective interactions in drug design.
Industry
In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant minty aroma. It is also explored for its potential use in the production of biodegradable polymers.
Mécanisme D'action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.
Menthyl acetate: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate.
Menthyl butyrate: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl butyrate.
Uniqueness
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is unique due to its specific ester linkage and the presence of the (2E)-2-butenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
66212-46-2 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h5-6,10-13H,7-9H2,1-4H3/b6-5+/t11-,12+,13-/m1/s1 |
Clé InChI |
DNVICYQGCINFSQ-XDQHSUTASA-N |
SMILES isomérique |
C/C=C/C(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
SMILES canonique |
CC=CC(=O)OC1CC(CCC1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


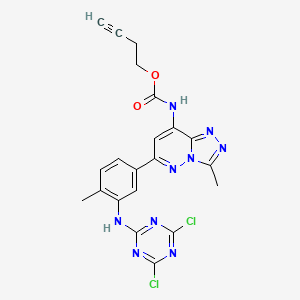
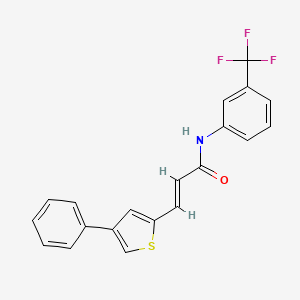
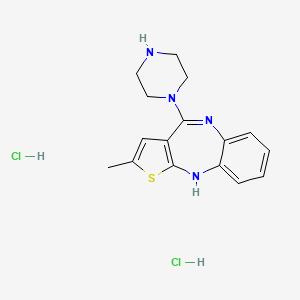
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)

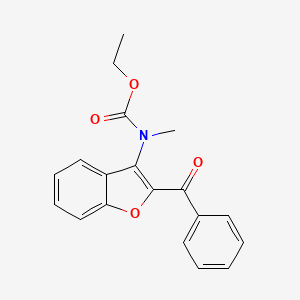
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
